Bupivacaine-d9 Hydrochloride

Description

BenchChem offers high-quality Bupivacaine-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bupivacaine-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

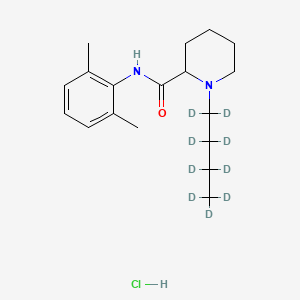

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-WXBJMGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747233 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286973-34-9 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Precision Synthesis & Validation of Bupivacaine-d9: A Technical Guide

Executive Summary & Strategic Rationale

Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) serves as the gold-standard internal standard (IS) for the quantitation of bupivacaine in biological matrices. While deuterium labeling can occur at various positions, the butyl tail (d9) is the preferred site over the piperidine ring or xylidine moiety.

Why Bupivacaine-d9?

-

Mass Shift (+9 Da): A mass shift of +9 Da is sufficient to eliminate "cross-talk" from the natural isotopic envelope of the analyte (M+1, M+2 abundances).

-

Metabolic Stability: The primary metabolic pathways for bupivacaine involve N-dealkylation (forming pipecoloxylidide, PPX) and aromatic hydroxylation. Labeling the butyl chain ensures that the label is retained in the parent drug but lost in the N-dealkylated metabolite, allowing for clear differentiation between parent and metabolite signals in MS/MS.

-

Chromatographic Co-elution: The deuterium isotope effect on lipophilicity is negligible for the butyl chain, ensuring the IS co-elutes with the analyte, thereby compensating perfectly for matrix effects and ionization suppression/enhancement.

Retrosynthetic Analysis

The most robust route for synthesizing Bupivacaine-d9 utilizes a convergent approach, disconnecting the N-butyl bond. This strategy employs the commercially available (or easily synthesized) intermediate Pipecoloxylidide (PPX) and the labeled alkylating agent 1-Bromobutane-d9 .

Graphviz Diagram: Retrosynthesis & Reaction Pathway

Caption: Convergent synthesis pathway via N-alkylation of Pipecoloxylidide using deuterated bromobutane.

Detailed Synthesis Protocol

This protocol prioritizes isotopic economy . Labeled reagents (1-Bromobutane-d9) are significantly more expensive than the precursor (PPX). Therefore, unlike generic synthesis where the alkyl halide is used in excess, this protocol uses a slight excess of PPX to ensure complete consumption of the expensive isotope.

Reagents & Materials

| Reagent | CAS Registry | Role | Stoichiometry |

| Pipecoloxylidide (PPX) | 15883-20-2 | Nucleophile | 1.1 eq |

| 1-Bromobutane-d9 | 98195-36-9 | Electrophile (Label) | 1.0 eq |

| Potassium Carbonate ( | 584-08-7 | Base | 2.5 eq |

| Potassium Iodide (KI) | 7681-11-0 | Catalyst (Finkelstein) | 0.1 eq |

| Acetonitrile (ACN) | 75-05-8 | Solvent | 10 mL/g |

Step-by-Step Methodology

Step 1: N-Alkylation (

Reaction)

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

or Ar). -

Solubilization: Charge the flask with Pipecoloxylidide (PPX) (1.1 eq) and anhydrous Acetonitrile (ACN). Stir until dissolved.

-

Activation: Add anhydrous

(2.5 eq) and catalytic KI (0.1 eq). The KI facilitates the reaction by converting the bromide to a more reactive iodide in situ. -

Addition: Add 1-Bromobutane-d9 (1.0 eq) dropwise via syringe. Note: Do not add in excess; we want to consume all labeled material.

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of Bromobutane-d9.

Step 2: Workup and Isolation[1]

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, KBr) through a Celite pad. Wash the pad with cold ACN. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude oil.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

) followed by brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Step 3: Salt Formation (Hydrochlorination)

-

Dissolution: Dissolve the crude Bupivacaine-d9 free base in a minimum amount of diethyl ether or isopropanol.

-

Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) with vigorous stirring. A white precipitate will form immediately.

-

Recrystallization: Filter the solid and recrystallize from Isopropanol/Acetone to achieve >99% chemical purity.

Quality Control & Isotopic Validation

Before using the synthesized material for bioanalysis, it must be validated.

Characterization Specifications

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (210 nm) | > 98.0% |

| Isotopic Enrichment | HR-MS (Orbitrap/Q-TOF) | > 99.0 atom % D |

| Proton NMR | Absence of butyl protons (0.9-1.5 ppm region) | |

| Mass Analysis | ESI-MS (+) |

Isotopic Calculation

To ensure data integrity, calculate the Isotopic contribution to the native channel (M-9).

Application in Bioanalysis (LC-MS/MS)

Bupivacaine-d9 is used to normalize variations in extraction recovery and matrix effects.

Experimental Workflow

Caption: Standardized LC-MS/MS sample preparation workflow using Bupivacaine-d9.

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Bupivacaine | 289.2 | 140.1 | 25 |

| Bupivacaine-d9 | 298.3 | 149.2 | 25 |

Note: The product ion 140.1 corresponds to the pipecoloxylidide fragment. For d9, the butyl chain is lost, so the fragment would typically be the same (140.1) if the charge remains on the ring, OR if the fragmentation involves the butyl tail, the mass shifts. However, in standard bupivacaine fragmentation, the dominant ion is often the piperidine ring fragment. Crucial Correction: If the label is on the butyl chain, and the transition monitors the loss of the butyl chain (forming the PPX fragment), the d9-IS might produce the same fragment (140.1) as the native drug. To ensure specificity, one must select a transition that retains the deuterated butyl chain or use the parent ion difference. However, standard practice often uses the specific transition

References

-

Synthesis of Levobupivacaine and Analogues. Google Patents (WO1996012700A1). Describes the foundational alkylation of pipecoloxylidide. Link

-

Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues. National Institutes of Health (PubMed). Validates the lack of significant kinetic isotope effect for deuterated bupivacaine. Link

-

Preparation of 1-bromobutane. PrepChem. Detailed protocol for the synthesis of the alkylating agent if commercial d9 sources are unavailable. Link

-

Bupivacaine-d9 Product Specification. Cayman Chemical / Bertin Bioreagent. Commercial specifications for the internal standard. Link

-

Simultaneous Determination of Ropivacaine and Bupivacaine by UPLC-MS/MS. National Institutes of Health (PMC). Describes the validation of LC-MS methods using isotopic standards. Link

Sources

stability and storage conditions for Bupivacaine-d9 HCl

An In-Depth Technical Guide to the Stability and Storage of Bupivacaine-d9 HCl

Introduction

Bupivacaine-d9 Hydrochloride (HCl) is the deuterated analogue of Bupivacaine HCl, a potent, long-acting local anesthetic. Its primary application in research and drug development is as an internal standard for bioanalytical studies, where its distinct mass allows for precise quantification of the non-deuterated parent drug by mass spectrometry. The integrity of any analytical standard is paramount; therefore, a comprehensive understanding of its stability and the optimal conditions for its storage is critical for ensuring the accuracy, reproducibility, and validity of experimental data.

This guide provides a detailed examination of the factors influencing the stability of Bupivacaine-d9 HCl. While direct stability studies on the deuterated form are not extensively published, its chemical behavior is fundamentally governed by the same principles as Bupivacaine HCl. This document synthesizes available data on Bupivacaine HCl to provide robust, field-proven recommendations for the handling, storage, and stability assessment of its deuterated counterpart.

Physicochemical Properties of Bupivacaine-d9 HCl

Understanding the fundamental properties of Bupivacaine-d9 HCl is the first step in designing appropriate storage and handling strategies. The molecule features an amide linkage, which is relatively stable but can be susceptible to hydrolysis under certain conditions, and a piperidine ring, which can be a site for oxidation.

Caption: Chemical Structure of Bupivacaine-d9 HCl.

Table 1: Physicochemical Properties of Bupivacaine-d9 HCl

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₉D₉N₂O · HCl | N/A |

| Molecular Weight | ~333.9 g/mol (Varies with D-incorporation) | N/A |

| Parent Compound CAS | 14252-80-3 (for Bupivacaine HCl) | [1] |

| pKa | ~8.1 | [1] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water (50 mg/mL, with heating) and ethanol.[1] Precipitates in basic solutions (pH > 7).[1] | [1] |

Factors Influencing Chemical Stability

The stability of Bupivacaine-d9 HCl is not absolute and is influenced by several environmental factors. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation.

Caption: Simplified Potential Degradation Pathways for Bupivacaine-d9 HCl.

Experimental Protocol: A Self-Validating, Stability-Indicating HPLC Method

To ensure the integrity of Bupivacaine-d9 HCl, a stability-indicating method is required. This type of method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. A forced degradation study is the cornerstone of validating such a method.

Caption: Workflow for a Forced Degradation Study to Validate a Stability-Indicating Method.

Step-by-Step Methodology

-

Objective: To develop and validate an RP-HPLC method capable of separating Bupivacaine-d9 HCl from all potential degradation products generated under forced stress conditions.

-

Materials & Reagents:

-

Bupivacaine-d9 HCl reference standard

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or phosphate buffer salts

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

-

Instrumentation & Chromatographic Conditions: [2][3] * HPLC System: With UV/PDA detector or Mass Spectrometer (MS)

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of a pH 6.5-7.5 buffer and acetonitrile (e.g., 50:50 v/v). [2][3]The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 262 nm. [2][4] * Column Temperature: 30°C

-

-

Forced Degradation Protocol:

-

Prepare a solution of Bupivacaine-d9 HCl at a known concentration (e.g., 100 µg/mL).

-

Acid Degradation: Mix equal parts of the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before injection.

-

Base Degradation: Mix equal parts of the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.

-

Oxidative Degradation: Mix equal parts of the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose both solid drug and drug solution to 80°C for 48 hours.

-

Photodegradation: Expose the drug solution to direct UV light (e.g., in a photostability chamber) for 24-48 hours.

-

-

Analysis and Validation:

-

Inject the control (unstressed) and all stressed samples into the HPLC system.

-

Trustworthiness Check: The method is considered "stability-indicating" if:

-

The Bupivacaine-d9 HCl peak decreases in the stressed samples.

-

One or more new peaks (degradation products) appear.

-

There is adequate resolution (>1.5) between the parent drug peak and all degradation peaks.

-

The mass balance is close to 100% (i.e., the sum of the parent drug and all degradants in a stressed sample is approximately equal to the initial concentration of the parent drug).

-

Peak purity analysis (using a PDA detector) confirms the parent peak is spectrally pure in all chromatograms.

-

-

Conclusion

The stability of Bupivacaine-d9 HCl is critical for its function as a reliable internal standard in high-precision analytical applications. Its integrity is primarily threatened by oxidation, alkaline conditions, and exposure to light. By adhering to the storage and handling protocols outlined in this guide—namely, storing the compound in airtight, light-resistant containers at controlled room temperature or under refrigeration, and preparing solutions in a slightly acidic pH range—researchers can significantly mitigate the risk of degradation. The implementation of a validated, stability-indicating HPLC method is a non-negotiable component of a robust quality control system, providing the ultimate assurance of the standard's integrity before its use in experimental assays.

References

-

Barnes, A. R., & Shire, S. (1991). Stability of bupivacaine hydrochloride with diamorphine hydrochloride in an epidural infusion. British Journal of Anaesthesia, 67(4), 482-485. [Link]

-

Christen, C., Johnson, C. E., & Walters, J. R. (1996). Stability of Bupivacaine Hydrochloride and Hydromorphone Hydrochloride During Simulated Epidural Coadministration. American Journal of Health-System Pharmacy, 53(2), 170-173. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Bupivacaine hydrochloride Safety Data Sheet. [Link]

-

InpharmD. (n.d.). What is the stability of bupivicaine diluted and stored in a syringe for storage? [Link]

-

Moehs Ibérica. (2020). BUPIVACAINE HYDROCHLORIDE Safety Data Sheet. [Link]

-

Donnelly, R. F. (2016). compatibility and chemical stability of bupivacaine hydrochloride and hydromorphone in polypropylene syringes. ResearchGate. [Link]

-

Donnelly, R. F. (2004). Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 57(4), 226–231. [Link]

-

Donnelly, R. F. (2004). COMPATIBILITY AND CHEMICAL STABILITY OF BUPIVACAINE HYDROCHLORIDE AND HYDROMORPHONE IN POLYPROPYLENE SYRINGES. ResearchGate. [Link]

-

Sreenivas, N., et al. (2011). RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]

-

Rapanos, T., et al. (2014). Investigation into spinal anesthetic failure with hyperbaric bupivacaine: the role of cold exposure on bupivacaine degradation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Bupivacaine. [Link]

-

Gupta, V. D., & Parasrampuria, J. (1993). Stability of bupivacaine hydrochloride in polypropylene syringes. American Journal of Hospital Pharmacy, 50(11), 2364-2365. [Link]

-

Patel, K. M., & Patel, A. D. (2017). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(9), 57326-57334. [Link]

-

Corciovă, A., et al. (2012). SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF BUPIVACAINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS. Bibliomed. [Link]

-

Pfizer Medical - US. (n.d.). bupivacaine hydrochloride injection, USP How Supplied/Storage and Handling. [Link]

-

Zhang, Y., et al. (2021). Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy. Neurotoxicity Research, 39(3), 747-758. [Link]

-

Kumar, P., et al. (2012). Stability indicating UPLC method for the determination of assay of Bupivacaine in Bupivacaine injection. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. [Link]

-

U.S. Food & Drug Administration (FDA). (n.d.). Bupivacaine HCl accessdata. [Link]

-

Kuntić, V., et al. (2013). Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. Journal of the Serbian Chemical Society, 78(8), 1135-1145. [Link]

-

Jain, D., et al. (2015). Development and Validation of a Stability–Indicating HPLC Method for Determination of Bupivacaine in Human Plasma. ResearchGate. [Link]

-

Rachmawati, H., et al. (2018). Local sustained delivery of bupivacaine HCl from a new castor oil-based nanoemulsion system. Drug Delivery and Translational Research, 8(3), 636-645. [Link]

-

Griaud, F., et al. (1998). Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A. Anesthesiology, 88(4), 1048-1055. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tsijournals.com [tsijournals.com]

- 3. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Methodological & Application

Application Note: Protocol for the Quantification of Bupivacaine in Forensic Matrices using Bupivacaine-d9 Internal Standard

Abstract

This application note details a robust, field-validated protocol for the quantification of Bupivacaine in human whole blood, plasma, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to this method is the use of Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) as a stable isotope-labeled internal standard (SIL-IS). This guide addresses specific forensic challenges, including matrix effects, postmortem redistribution, and isobaric interferences, providing a self-validating workflow for high-stakes toxicological investigations.

Forensic & Clinical Context

Bupivacaine is a potent, long-acting amide local anesthetic.[1] While widely used for spinal and epidural anesthesia, it possesses a narrow therapeutic index and high cardiotoxicity compared to analogues like lidocaine.

-

Therapeutic Range: 0.5 – 2.0 mg/L (plasma).

-

Toxic/Lethal Levels: > 2.0 mg/L often associated with CNS toxicity (seizures); > 4.0 mg/L associated with cardiovascular collapse.

-

Forensic Relevance: Accidental intravenous injection, suicide, and medical malpractice investigations.

-

Mechanism of Toxicity: Blockade of cardiac

channels (fast-in, slow-out kinetics), leading to refractory arrhythmias.

Why Bupivacaine-d9?

In forensic toxicology, "absolute" quantification is a misnomer; we rely on relative quantification. Bupivacaine-d9 is the superior internal standard because:

-

Co-elution: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the matrix (e.g., phospholipids in postmortem blood).

-

Structural Fidelity: The deuterium label is on the butyl chain (

), which is stable and does not undergo exchange in aqueous solution, unlike labile protons.

Chemical Profile & Materials

| Feature | Analyte: Bupivacaine | Internal Standard: Bupivacaine-d9 |

| CAS Number | 2180-92-9 | 474668-57-0 |

| Formula | ||

| Molecular Weight | 288.43 g/mol | 297.50 g/mol |

| Precursor Ion | 289.2 m/z | 298.3 m/z |

| LogP | 3.41 (Lipophilic) | 3.41 (Identical) |

| pKa | 8.1 | 8.1 |

Reagents Required:

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (

). -

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C), 30 mg/1 mL.

Analytical Workflow

The following diagram illustrates the critical path from sample accession to data validation.

Figure 1: Analytical workflow for Bupivacaine quantification using Bupivacaine-d9.

Experimental Protocol

Standard Preparation

Stock Solutions:

-

Bupivacaine Stock (1 mg/mL): Dissolve 10 mg Bupivacaine HCl in 10 mL Methanol.

-

Bupivacaine-d9 Stock (100 µg/mL): Purchase certified reference material (CRM) or dissolve 1 mg in 10 mL Methanol.

Working Solutions:

-

Calibrators: Prepare serial dilutions in drug-free matrix (blood/urine) ranging from 10 ng/mL to 5000 ng/mL.

-

Internal Standard Spiking Solution: Dilute d9-stock to 500 ng/mL in Methanol.

Sample Preparation (Mixed-Mode SPE)

Rationale: Bupivacaine is a basic drug (pKa 8.1). Mixed-mode cation exchange (MCX) provides the highest cleanliness by utilizing both hydrophobic retention and ionic interaction, allowing for rigorous washing of interferences.

-

Aliquot: Transfer 100 µL of sample (Blood/Urine) to a microcentrifuge tube.

-

IS Addition: Add 20 µL of Bupivacaine-d9 Working Solution (500 ng/mL). Vortex.

-

Pre-treatment: Add 300 µL of 4%

(Phosphoric Acid) in water. Vortex.-

Mechanism: Acidification ionizes Bupivacaine (

) to bind to the cation exchange sorbent.

-

-

Conditioning (Optional for modern polymeric sorbents): 1 mL MeOH, then 1 mL Water.

-

Load: Apply pre-treated sample to the MCX cartridge. Flow rate: <1 mL/min.[2][3]

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

-

Removes proteins and salts.

-

-

Wash 2 (Organic): 1 mL Methanol.

-

Critical Step: Removes neutral and acidic matrix components (e.g., phospholipids) while Bupivacaine remains ionically bound.

-

-

Elution: 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 ACN:MeOH .

-

Mechanism: High pH neutralizes the drug (

), breaking the ionic bond and releasing it.

-

-

Evaporation: Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495). Column: C18 (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

Mobile Phases:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient:

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 10 | 0.4 |

| 0.5 | 10 | 0.4 |

| 3.0 | 90 | 0.4 |

| 4.0 | 90 | 0.4 |

| 4.1 | 10 | 0.4 |

| 6.0 | 10 | 0.4 |

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) |

|---|---|---|---|---|

| Bupivacaine | 289.2 | 140.1 | Quant | 25 |

| 289.2 | 126.1 | Qual | 30 |

| Bupivacaine-d9 | 298.3 | 149.1 | Quant | 25 |[4]

Note: The product ion 140.1 corresponds to the N-butylpiperidine fragment. For d9, the deuterium is on the butyl chain, shifting the mass to 149.1.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the method must meet ANSI/ASB Standard 036 criteria:

-

Linearity:

with residuals < ±20%. -

Precision/Bias: CV% and Bias within ±15% (±20% at LOQ).

-

Matrix Effect (ME): Calculate using the equation:

-

Acceptance: ME for Bupivacaine and Bupivacaine-d9 must match within ±15% (IS compensation).

-

-

Carryover: Inject a blank after the highest calibrator (ULOL). Signal must be < 20% of LLOQ.

Field-Proven Insights & Troubleshooting

The Isobaric Trap: Norfentanyl Interference

Critical Warning: In cases involving fentanyl, be aware that the metabolite N-desbutyl bupivacaine (m/z ~233) is isobaric with Norfentanyl (m/z 233).

-

While this protocol targets Bupivacaine (289 m/z), if you are running a multi-drug screen, N-desbutyl bupivacaine can cause false positives for Norfentanyl if chromatography does not separate them.

-

Solution: Ensure baseline separation or use unique transitions for Norfentanyl (e.g., 233 -> 150 vs 233 -> 84).

Stability in Postmortem Blood

Bupivacaine is chemically stable in blood preserved with Sodium Fluoride/Potassium Oxalate. However, postmortem redistribution (PMR) is possible.

-

Interpretation: Peripheral blood (femoral) concentrations are more reliable than central blood (heart) which may be falsely elevated due to diffusion from the lungs/heart tissue. Always quantify from peripheral sources when possible.

Troubleshooting Low Recovery

If IS recovery is low (<50%):

-

Check pH: Ensure the sample is acidified (pH < 3) before loading onto MCX. If the drug isn't ionized, it won't bind.

-

Elution Strength: Ensure the elution solvent is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the drug won't elute.

References

-

Waters Corporation. (2016). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX. Retrieved from [Link]

-

Gurusamy, K., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples. International Journal of Forensic Medicine. Retrieved from [Link]

-

Melanson, S. E., et al. (2022). Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS. The Journal of Applied Laboratory Medicine. Retrieved from [Link]

-

ANSI/ASB. (2019). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

Sources

- 1. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Note: Robust Quantification of Bupivacaine in Human Plasma Using Mixed-Mode Solid-Phase Extraction with Bupivacaine-d9 Internal Standard

Abstract

This application note presents a detailed, validated protocol for the extraction of bupivacaine from human plasma using solid-phase extraction (SPE). The methodology leverages a mixed-mode cation exchange sorbent to achieve high recovery and exceptional sample cleanup, which is critical for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Bupivacaine-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing[1][2]. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, or toxicological screening of bupivacaine.

Introduction: The Rationale for a Robust Extraction Method

Bupivacaine is a potent, long-acting local anesthetic belonging to the amino amide group[3]. Its clinical use in surgical and obstetric procedures necessitates accurate measurement in biological matrices like plasma to monitor therapeutic levels, assess toxicity, and understand its pharmacokinetic profile[4][5][6]. The high protein binding of bupivacaine (approximately 95%) and its presence in a complex biological matrix present significant analytical challenges[7][8].

Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction (LLE) by providing greater flexibility, higher and more reproducible recoveries, and cleaner extracts, which is crucial for minimizing ion suppression in mass spectrometry[9][10]. The use of a deuterated internal standard, Bupivacaine-d9, is the gold standard for quantitative bioanalysis via mass spectrometry. Because it shares near-identical physicochemical properties with the analyte, it co-extracts and co-elutes, effectively normalizing for any analyte loss during the multi-step sample preparation and ionization variability in the MS source[1][2].

This guide focuses on a mixed-mode SPE strategy, which combines two separate retention mechanisms—reversed-phase and ion exchange—into a single sorbent. This dual-mode approach allows for aggressive and highly selective wash steps to remove endogenous interferences, resulting in a final eluate of high purity.

Principle of the Mixed-Mode Cation Exchange SPE Method

The success of this protocol hinges on the physicochemical properties of bupivacaine and the tailored chemistry of the mixed-mode SPE sorbent.

-

Bupivacaine Chemistry : Bupivacaine is a weak base with a pKa of approximately 8.1 and a LogP of 3.4, indicating significant lipophilicity[2]. At a pH two or more units below its pKa, the secondary amine in its structure becomes protonated, carrying a stable positive charge.

-

Mixed-Mode Sorbent : We employ a sorbent functionalized with both hydrophobic alkyl chains (like C8 or C18) and strong cation exchange groups (like benzenesulfonic acid)[11][12]. This allows for a dual retention mechanism.

The extraction process is a carefully orchestrated "catch and release" mechanism:

-

Sample Pre-treatment & Loading (Catch) : The plasma sample is acidified to a pH of ~6.0. At this pH, bupivacaine is positively charged and is retained on the sorbent by strong electrostatic interactions with the cation exchange groups. It is also retained by hydrophobic interactions with the alkyl chains[11][12].

-

Interference Removal (Wash) : The dual retention mechanism allows for rigorous washing. A polar wash removes hydrophilic interferences. An organic wash (e.g., methanol) removes lipids and other non-polar interferences that are bound by reversed-phase interaction. Because the ionic bond between the protonated bupivacaine and the sorbent is very strong, the analyte remains bound to the cartridge during these washes[12].

-

Analyte Elution (Release) : To elute the bupivacaine, an elution solvent containing a base (e.g., ammonium hydroxide) is used. The base neutralizes the charge on the bupivacaine molecule, disrupting the strong ionic bond. This allows the now-neutral analyte to be eluted from the cartridge by the organic solvent[11][13].

This targeted approach ensures that only basic compounds like bupivacaine are retained and eluted, providing a highly selective and clean extraction.

Experimental Workflow and Protocols

The entire analytical process, from sample receipt to data acquisition, is outlined below.

Caption: Retention and elution mechanism on a mixed-mode sorbent.

Analytical Finish: LC-MS/MS Parameters

The purified extract is ready for analysis, typically by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Typical Value |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Bupivacaine) | m/z 289 -> 140 [14] |

| MRM Transition (Bupivacaine-d9) | m/z 298 -> 140 |

Note: These parameters should be optimized for the specific instrumentation used.

Expected Performance and Validation

Methods developed using this protocol consistently demonstrate high performance.

-

Recovery : Extraction recovery for bupivacaine typically exceeds 90%.[11] The use of a SIL-IS corrects for any minor variability.

-

Linearity : The method shows excellent linearity over a clinically relevant concentration range (e.g., 1 to 2000 ng/mL) with correlation coefficients (r²) > 0.99.[15]

-

Precision and Accuracy : Intra- and inter-day precision are generally <15% RSD, with accuracy within ±15% of the nominal value, meeting regulatory guidelines for bioanalytical method validation.[5]

-

Matrix Effect : The robust cleanup afforded by the mixed-mode SPE protocol significantly reduces matrix effects, leading to more reliable and reproducible data.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of bupivacaine from human plasma. By leveraging the principles of mixed-mode cation exchange chromatography and incorporating a stable isotope-labeled internal standard (Bupivacaine-d9), this method delivers the high recovery, selectivity, and cleanliness required for accurate and precise quantification by LC-MS/MS. The detailed explanation of the underlying chemical principles provides scientists with the foundation to implement, troubleshoot, and adapt this robust methodology for their specific research or clinical needs.

References

-

Groban, L., et al. (2001). Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children. Clinical Biochemistry, 24(6), 463-7. Available at: [Link]

-

Kaneko, T., et al. (2018). Plasma Concentrations of Bupivacaine after Spinal Anesthesia with Single Shot Femoral Nerve Block in Total Knee Arthroplasty. Siriraj Medical Journal, 70(4), 309-314. Available at: [Link]

-

Andersson, L. I., et al. (1999). Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers. Analyst, 124(8), 1153-1158. Available at: [Link]

-

de Oliveira, A. R., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 1-8. Available at: [Link]

-

ResearchGate. (n.d.). Typical chromatograms obtained from the analysis of bupivacaine in human serum. Available at: [Link]

-

Request PDF. (n.d.). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Available at: [Link]

-

Labcorp. (n.d.). 808294: Bupivacaine, Serum or Plasma. Available at: [Link]

-

Gien, P., et al. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 293-300. Available at: [Link]

-

Al-Asmari, A. I., et al. (2016). Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. The Challenge, 27(1), 1-5. Available at: [Link]

-

El-Kimary, E. I., et al. (2020). Integration of Solid-Phase Extraction and Reversed-Phase Chromatography in Single Protein-Coated Columns for Direct Injection of Bupivacaine in Human Serum. Journal of Chromatographic Science, 58(8), 736-744. Available at: [Link]

-

Biotage. (2023). When should I choose a mixed-mode SPE? Available at: [Link]

-

Beaudry, F., et al. (2002). Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(1), 87-94. Available at: [Link]

-

Sanbe, H., et al. (2004). Water-compatible molecularly imprinted polymers for efficient direct injection on-line solid-phase extraction of ropivacaine and bupivacaine from human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 804(1), 143-150. Available at: [Link]

-

Prathyusha, P., et al. (2012). A new stability indicating UPLC-assay method for Bupivacaine injection. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. Available at: [Link]

-

Iio, R., et al. (2022). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 27(10), 3236. Available at: [Link]

-

Le, G., et al. (1999). Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. Therapeutic Drug Monitoring, 21(2), 194-199. Available at: [Link]

-

ResearchGate. (n.d.). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Available at: [Link]

-

Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep B Column. Available at: [Link]

-

Behera, S., et al. (2022). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. Journal of Indian Academy of Forensic Medicine, 44(1), 63-67. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF BUPIVACAINE AND MELOXICAM IN SYNTHETIC MIXTURE. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmatonline.com [jmatonline.com]

- 6. labcorp.com [labcorp.com]

- 7. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 12. biotage.com [biotage.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integration of Solid-Phase Extraction and Reversed-Phase Chromatography in Single Protein-Coated Columns for Direct Injection of Bupivacaine in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) Protocol for Bupivacaine Quantification in Human Plasma

Abstract

This guide details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Bupivacaine in human plasma using Bupivacaine-d9 as a deuterated internal standard. Designed for high-throughput LC-MS/MS workflows, this method prioritizes analyte recovery, matrix cleanup, and reproducibility. By leveraging the physicochemical properties of bupivacaine (pKa ~8.1, LogP ~3.4), this protocol ensures selective isolation of the uncharged base from complex biological matrices, minimizing ion suppression and enhancing sensitivity.

Introduction & Principle

Bupivacaine is a potent long-acting amide local anesthetic.[1] Accurate quantification in plasma is critical for pharmacokinetic (PK) studies and monitoring systemic toxicity (LAST).

The Physicochemical Logic

-

Basicity (pKa ~8.1): Bupivacaine exists primarily as a cation at physiological pH (7.4). To extract it into an organic solvent, the plasma pH must be adjusted to >10 (2 units above pKa) to suppress ionization and shift the equilibrium toward the neutral, lipophilic free base.

-

Lipophilicity (LogP ~3.41): Once neutralized, bupivacaine exhibits high affinity for non-polar solvents.

-

Internal Standard (IS): Bupivacaine-d9 is chemically identical to the analyte but mass-shifted. It compensates for variations in extraction efficiency, evaporation losses, and matrix effects during ionization.

Materials & Reagents

-

Analyte: Bupivacaine Hydrochloride (Reference Standard).[2][3]

-

Internal Standard: Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide).

-

Biological Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) OR n-Hexane:Ethyl Acetate (1:1 v/v).

-

Note: MTBE is preferred over diethyl ether due to lower volatility and reduced peroxide formation risk, while maintaining excellent recovery for lipophilic amines.

-

-

Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or 0.5 M Ammonium Carbonate (pH ~10.5).

-

Reconstitution Solvent: 0.1% Formic Acid in Water:Acetonitrile (80:20 v/v).

LC-MS/MS Instrumentation Parameters

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

Mass Spectrometry (MRM Settings): The fragmentation of Bupivacaine (m/z 289) typically yields a major product ion at m/z 140. Since the d9 label is on the butyl chain and the m/z 140 fragment retains this chain (butyl-piperidinyl moiety), the IS transition is shifted by +9 Da.

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Bupivacaine | ESI (+) | 289.2 | 140.1 | 25 | Quantifier |

| Bupivacaine | ESI (+) | 289.2 | 96.1 | 35 | Qualifier |

| Bupivacaine-d9 | ESI (+) | 298.2 | 149.2 | 25 | Internal Standard |

Experimental Protocol

Phase 1: Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stocks of Bupivacaine and Bupivacaine-d9 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Bupivacaine-d9 stock to 50 ng/mL in water:methanol (50:50).

-

Calibration Standards: Prepare serial dilutions in blank human plasma (Range: 1.0 – 500 ng/mL).

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

Rationale: This workflow uses alkaline LLE to drive bupivacaine into the organic phase, leaving polar plasma interferences (salts, proteins) in the aqueous waste.

Step-by-Step Procedure:

-

Aliquot: Transfer 200 µL of plasma sample/standard into a 2 mL polypropylene microcentrifuge tube or 96-well deep plate.

-

IS Addition: Add 20 µL of Working IS Solution (Bupivacaine-d9). Vortex briefly.

-

Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH (or 0.5 M Ammonium Carbonate).

-

Why: This raises pH to >10, neutralizing the ammonium group on bupivacaine.

-

-

Extraction: Add 1.0 mL of MTBE (or Hexane:Ethyl Acetate 1:1).

-

Agitation: Vortex vigorously for 10 minutes or shake on a plate shaker at 1000 rpm.

-

Why: Maximizes surface area contact between phases for efficient partitioning.

-

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Result: Clear separation.[6] Top layer = Organic (Analyte); Bottom layer = Aqueous (Waste).

-

-

Transfer: Carefully transfer 800 µL of the supernatant (organic layer) to a clean glass tube/plate. Avoid disturbing the interface.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

-

Reconstitution: Dissolve the residue in 200 µL of Reconstitution Solvent (Mobile Phase). Vortex for 1 min.

-

Injection: Centrifuge (2,000 x g, 2 min) to remove any particulates and inject 5-10 µL into the LC-MS/MS.

Visualizations

Diagram 1: LLE Workflow Logic

This diagram illustrates the physical workflow and the separation logic.

Caption: Step-by-step Liquid-Liquid Extraction workflow ensuring selective isolation of Bupivacaine from plasma.

Diagram 2: Mechanistic Basis (pH vs. Ionization)

This diagram explains why the pH adjustment is non-negotiable for this protocol.

Caption: Henderson-Hasselbalch logic: Alkalinization converts ionized Bupivacaine to its lipophilic free base form.

Method Validation Criteria

To ensure the protocol meets FDA/EMA bioanalytical guidelines, verify the following:

| Parameter | Acceptance Criteria | Notes |

| Linearity | r² > 0.995 | Weighted (1/x²) regression recommended. |

| Recovery | > 85% | Compare peak area of extracted sample vs. post-extraction spike. |

| Matrix Effect | 85-115% | Ensure no significant ion suppression from plasma phospholipids. |

| Precision (CV) | < 15% | Intra- and inter-day variability. |

| Sensitivity (LLOQ) | ~1.0 ng/mL | Signal-to-Noise ratio > 10:1. |

Troubleshooting & Optimization

-

Low Recovery? Ensure pH is >10. If using carbonate buffer, ensure it is fresh. Check that the organic solvent is not water-saturated before use.

-

Emulsions? If the interface is cloudy after centrifugation, increase speed to 10,000 x g or freeze the aqueous layer (cryo-focusing) to pour off the organic layer easily.

-

Peak Tailing? Bupivacaine is a base and may interact with silanols on the column. Ensure Mobile Phase A contains Ammonium Formate (buffer) rather than just Formic Acid to improve peak shape.

References

-

Hoizey, G., et al. (2005). "Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry." Journal of Chromatography B. Retrieved from [Link]

-

Lanchote, V. L., et al. (2018). "Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Koehler, A., et al. (2005).[7] "Simultaneous determination of bupivacaine, mepivacaine, prilocaine and ropivacaine in human serum by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijfmts.com [ijfmts.com]

- 3. ijfmts.com [ijfmts.com]

- 4. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Addressing Ion Suppression in ESI-MS with Bupivacaine-d9

Welcome to the technical support center dedicated to navigating the complexities of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), with a specific focus on the use of Bupivacaine-d9 as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quantitative bioanalysis and seek to ensure the accuracy, precision, and robustness of their analytical methods.

Here, we move beyond generic protocols to provide in-depth, field-proven insights into why certain experimental choices are made and how to troubleshoot common issues effectively. Our approach is grounded in scientific first principles and validated by extensive practical experience.

Understanding the Challenge: Ion Suppression in ESI-MS

Ion suppression is a type of matrix effect that can significantly compromise the reliability of LC-MS/MS assays.[1][2] It manifests as a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix.[3] This phenomenon can lead to decreased sensitivity, poor accuracy, and a lack of precision in quantitative results.[2][4]

The mechanism of ion suppression in ESI is multifaceted. One major cause is the competition for charge or for space at the surface of the ESI droplet between the analyte and matrix components.[4][5] When co-eluting species are present at high concentrations, they can limit the analyte's ability to be efficiently converted into a gas-phase ion.[5] Additionally, changes in the physical properties of the droplet, such as increased viscosity and surface tension due to high concentrations of interfering compounds, can hinder solvent evaporation and the subsequent release of analyte ions.[4][5]

The Role of Bupivacaine-d9 as a Stable Isotope-Labeled Internal Standard

To counteract the unpredictable nature of ion suppression, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[6][7][8] Bupivacaine-d9 is intended for use as an internal standard for the quantification of bupivacaine by GC- or LC-MS.[9] As a deuterated analog of bupivacaine, Bupivacaine-d9 is chemically and physically almost identical to the analyte.[7] This similarity ensures that it experiences nearly the same degree of ion suppression as the analyte, allowing for accurate correction of the signal.[6][10] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the rationale behind them.

Question 1: My Bupivacaine-d9 internal standard signal is inconsistent and fluctuating across my sample batch. What are the likely causes and how can I fix this?

Inconsistent internal standard signals are a red flag that can point to several underlying issues. While Bupivacaine-d9 is designed to compensate for variability, significant fluctuations in its signal suggest that the degree of ion suppression is not uniform across your analytical run.[11]

Possible Causes & Troubleshooting Steps:

-

Differential Matrix Effects:

-

The Problem: The composition of the biological matrix can vary from sample to sample, leading to different levels of ion suppression.[2][6]

-

The Solution:

-

Improve Sample Preparation: A more rigorous sample clean-up is often the most effective way to reduce matrix effects.[1][12] Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components such as phospholipids.[1][3]

-

Optimize Chromatography: Enhance the separation of Bupivacaine and its internal standard from the matrix components.[1] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a column with a different selectivity.[1] The goal is to ensure that the analyte and internal standard co-elute in a region of the chromatogram with minimal interference.[10]

-

-

-

Chromatographic Separation of Analyte and Internal Standard:

-

The Problem: Although SIL-IS are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect".[6] If the analyte and internal standard peaks are not completely co-eluting, they may not experience the same degree of ion suppression, leading to inaccurate results.[10]

-

The Solution:

-

Adjust Chromatographic Conditions: Modify your LC method to ensure complete co-elution of bupivacaine and Bupivacaine-d9. This might involve using a less aggressive organic gradient or a different column chemistry.[10]

-

-

-

Instrumental Issues:

-

The Problem: Fluctuations can sometimes be attributed to the instrument itself, such as an unstable spray in the ESI source, a contaminated ion source, or issues with the detector.[11][13][14]

-

The Solution:

-

Perform System Maintenance: Regularly clean the ion source and ensure that all instrument parameters (e.g., capillary voltage, nebulizing gas pressure) are optimized and stable.[12]

-

System Suitability Tests: Before running a sample batch, perform a system suitability test by injecting a known concentration of Bupivacaine-d9 in a clean solvent to verify instrument performance.[15]

-

-

Question 2: I suspect ion suppression is affecting my bupivacaine quantification, but how can I definitively confirm and quantify this matrix effect?

Confirming and quantifying matrix effects is a critical step in bioanalytical method validation, as required by regulatory agencies like the FDA.[2][16]

Experimental Protocol for Assessing Matrix Effects:

The most common method to evaluate matrix effects is to compare the response of an analyte in the presence and absence of the matrix.

Step-by-Step Protocol:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare a standard solution of bupivacaine and Bupivacaine-d9 in the mobile phase or a reconstitution solvent.

-

Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma from at least six different sources) using your established sample preparation method.[16] After the final extraction step, spike the extract with the same concentration of bupivacaine and Bupivacaine-d9 as in Set A.

-

Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with bupivacaine and Bupivacaine-d9 at the same concentration as in Set A before starting the sample preparation procedure.

-

-

Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

-

Calculate Recovery and Matrix Effect:

| Parameter | Calculation | Interpretation |

| Recovery | (Peak Area of Set C / Peak Area of Set B) x 100% | Efficiency of the extraction process. |

| Matrix Effect | (Peak Area of Set B / Peak Area of Set A) x 100% | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |

| Internal Standard Normalized Matrix Factor | (Matrix Effect of Analyte / Matrix Effect of Internal Standard) | A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect. |

Visualizing the Workflow:

Caption: Workflow for the assessment of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression in biological samples? A1: The most common culprits are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1][3] Exogenous sources can also contribute, including mobile phase additives (e.g., trifluoroacetic acid), detergents, and plasticizers that may leach from lab consumables.[5][17][18]

Q2: Can changing my mobile phase composition help reduce ion suppression? A2: Yes, optimizing the mobile phase can have a significant impact. Using volatile buffers like ammonium formate or ammonium acetate is generally preferred over non-volatile salts.[12] While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression in ESI.[4][17][19] If possible, replace TFA with a more MS-friendly alternative like formic acid.

Q3: Is ESI more susceptible to ion suppression than APCI? A3: Generally, yes. Electrospray ionization (ESI) is more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][4] This is because ESI relies on a liquid-phase ionization mechanism that is more sensitive to competition from co-eluting matrix components.[4] APCI, which involves gas-phase ionization, is often less affected.[4]

Q4: Can diluting my sample help with ion suppression? A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][4] However, this approach is only viable if the concentration of your analyte is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[3]

Q5: My Bupivacaine-d9 is pure, but I'm still seeing issues. What else should I consider? A5: Even with a high-purity internal standard, other factors can compromise your assay. Ensure that the concentration of the internal standard is appropriate and consistent across all samples. Also, verify the stability of both the analyte and the internal standard in the matrix and during storage. According to FDA guidance, all aspects of the bioanalytical method, including stability, should be thoroughly validated.[20]

Q6: What is the "deuterium isotope effect" and how can it affect my results? A6: The deuterium isotope effect refers to the potential for a deuterated internal standard (like Bupivacaine-d9) to have a slightly different chromatographic retention time than the non-labeled analyte.[6] This is due to the change in lipophilicity when hydrogen is replaced with deuterium. If this leads to incomplete co-elution, the analyte and internal standard may be exposed to different matrix components as they enter the MS source, leading to differential ion suppression and compromising the accuracy of quantification.[10]

Visualizing the Logic of Ion Suppression Mitigation:

Caption: Key strategies for mitigating ion suppression.

References

- Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.

- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

-

Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

-

Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available at: [Link]

-

Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

-

A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]

-

Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]

-

Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards - ResearchGate. Available at: [Link]

-

A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF - ResearchGate. Available at: [Link]

-

Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis | Request PDF - ResearchGate. Available at: [Link]

-

Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]

-

HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Available at: [Link]

-

Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. Available at: [Link]

-

Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? - ResearchGate. Available at: [Link]

-

Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed - Waters Corporation. Available at: [Link]

-

LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - Frontiers. Available at: [Link]

-

Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.. Available at: [Link]

-

Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Available at: [Link]

-

Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed. Available at: [Link]

-

Bupivacaine Impurity Analysis & LC-MS Method | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

-

Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC–MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. eijppr.com [eijppr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]

- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 13. gmi-inc.com [gmi-inc.com]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]

- 18. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resolvemass.ca [resolvemass.ca]

Navigating the Analytical Maze: A Technical Support Guide for Bupivacaine-d9 Quantification

Welcome to the technical support center for the bioanalysis of Bupivacaine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the quantification of Bupivacaine, utilizing Bupivacaine-d9 as an internal standard. In the world of bioanalysis, especially when dealing with complex biological matrices, the path to accurate and reproducible data is often fraught with challenges. One of the most significant, yet sometimes overlooked, hurdles is the interference from drug metabolites.

This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust analytical methods. We will delve into the common and not-so-common issues that can arise from Bupivacaine metabolites and provide field-proven insights to navigate these complexities. Our commitment is to scientific integrity, ensuring that every piece of advice and protocol is grounded in established principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Bupivacaine and why should I be concerned about them in my assay?

A1: Bupivacaine is primarily metabolized in the liver, with the main metabolic pathways being aromatic hydroxylation, N-dealkylation, and pipecolyl-amide hydrolysis.[1][2] The major metabolites identified in human plasma and urine include:

-

3-hydroxybupivacaine and 4-hydroxybupivacaine: Resulting from aromatic hydroxylation.[3][4][5]

-

2,6-pipecoloxylidide (PPX): A major metabolite resulting from the cleavage of the amide bond.[1][6]

Concern arises because these metabolites can potentially interfere with the accurate quantification of Bupivacaine. This interference can manifest in several ways:

-

Isobaric Interference: Metabolites may have the same nominal mass as Bupivacaine or Bupivacaine-d9, leading to overlapping signals in the mass spectrometer.[7][8][9]

-

In-source Fragmentation/Conversion: Some metabolites can be unstable in the ion source of the mass spectrometer and fragment back to the parent drug, artificially inflating the Bupivacaine concentration.[10][11]

-

Chromatographic Co-elution: If the chromatographic method does not adequately separate Bupivacaine from its metabolites, it can lead to inaccurate measurements due to overlapping peaks.[12][13]

-

Matrix Effects: Metabolites, along with other endogenous components, can suppress or enhance the ionization of Bupivacaine and its internal standard, leading to variability and inaccuracy.[14]

Regulatory bodies like the FDA emphasize the importance of assessing the impact of major metabolites on the bioanalytical method to ensure its selectivity and reliability.[10][15][16][17]

Q2: I'm observing an unexpected peak at the retention time of Bupivacaine in my blank matrix samples. What could be the cause?

A2: An unexpected peak at the analyte's retention time in a blank sample is a significant issue that points towards contamination or interference. Here's a systematic approach to troubleshooting:

-

Carryover: The most common culprit is carryover from a preceding high-concentration sample. Inject a series of blank solvent injections after a high concentration standard or sample to assess this. If the peak area decreases with each subsequent blank injection, carryover is likely the issue.

-

Contamination of the LC-MS/MS System: Contamination can occur in the autosampler, injection port, column, or ion source. A thorough cleaning of the system components is recommended.

-

Contaminated Reagents or Solvents: Ensure all solvents, reagents, and water used for mobile phase and sample preparation are of high purity and free from contamination.

-

Internal Standard Impurity: If you are spiking your blank matrix with the internal standard (Bupivacaine-d9), there's a possibility that the Bupivacaine-d9 stock contains a small amount of unlabeled Bupivacaine as an impurity.[18] Analyze a neat solution of your Bupivacaine-d9 to check for the presence of the Bupivacaine transition.

-

Metabolite Back-Conversion: While less common for Bupivacaine's major metabolites, some drug metabolites can be unstable and convert back to the parent drug during sample storage or processing.[11][19] This is a critical consideration, especially for glucuronide or other conjugate metabolites.

Q3: My Bupivacaine-d9 internal standard response is highly variable across my sample batch. What are the potential causes and how can I fix it?

A3: A stable internal standard (IS) response is crucial for accurate quantification.[20][21] Variability in the Bupivacaine-d9 signal can stem from several factors:

-

Inconsistent Sample Preparation: Variations in extraction efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to inconsistent recovery of the IS. Ensure your sample preparation method is robust and consistently executed.

-

Matrix Effects: Significant inter-sample variability in the biological matrix can lead to differential ion suppression or enhancement of the IS.[14] This is a more pronounced issue when the IS does not co-elute perfectly with the analyte. While Bupivacaine-d9 is an ideal stable isotope-labeled internal standard that should co-elute, poor chromatography can still lead to issues.[22]

-

Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution into the samples will directly translate to variability in its response.

-

IS Stability: Ensure the Bupivacaine-d9 is stable in the stock solution and in the final extracted sample.

-

LC-MS/MS System Instability: Fluctuations in the performance of the LC pumps, autosampler, or mass spectrometer can cause signal variability.

To troubleshoot, start by evaluating the consistency of your sample preparation. You can also assess matrix effects by comparing the IS response in post-extraction spiked samples from different matrix lots.

Troubleshooting Guides

Scenario 1: Suspected Isobaric Interference from a Metabolite

Problem: You observe a peak in the Bupivacaine MRM transition that is not chromatographically resolved from the main Bupivacaine peak, leading to inaccurate quantification. This is particularly problematic in incurred samples (samples from dosed subjects).

Causality: A metabolite of Bupivacaine may have the same precursor and product ion mass-to-charge ratios (m/z) as Bupivacaine, making it indistinguishable by the mass spectrometer under the current conditions.[7][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isobaric interference.

Detailed Protocol: Optimizing Chromatographic Separation

-

Objective: To achieve baseline separation of Bupivacaine from the interfering metabolite.

-

Materials:

-

Analytical standards of Bupivacaine and, if available, its major metabolites (Desbutylbupivacaine, 3-hydroxybupivacaine, 4-hydroxybupivacaine).

-

LC-MS/MS system.

-

A variety of HPLC/UHPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).

-

Mobile phases: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid, Ammonium Formate, Ammonium Acetate.

-

-

Procedure:

-

Prepare individual solutions of Bupivacaine and each available metabolite standard.

-

Inject each standard individually to determine their retention times under the current chromatographic conditions.

-

Prepare a mixed solution containing Bupivacaine and the metabolite standards.

-

Systematically alter the chromatographic parameters to improve separation:

-

Mobile Phase Composition: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.

-

Gradient Profile: Adjust the slope of the gradient. A shallower gradient often provides better resolution.

-

Mobile Phase pH: Modify the pH of the aqueous phase. Bupivacaine is a basic compound, and small changes in pH can significantly affect its retention and peak shape.

-

Column Chemistry: If resolution cannot be achieved on a C18 column, try a column with a different stationary phase that offers alternative selectivity (e.g., Phenyl-Hexyl for aromatic compounds).

-

Column Temperature: Adjusting the column temperature can influence retention times and selectivity.

-

-

Monitor the separation of the critical pair (Bupivacaine and the interfering metabolite) until baseline resolution (Rs > 1.5) is achieved.

-

Once optimal conditions are found, re-validate the method for accuracy, precision, selectivity, and other relevant parameters as per regulatory guidelines.[23][24]

-

Scenario 2: Investigating and Mitigating Matrix Effects

Problem: You observe significant ion suppression or enhancement in your Bupivacaine signal when analyzing samples from different individuals, leading to poor accuracy and precision.

Causality: Co-eluting endogenous matrix components (e.g., phospholipids, salts) or metabolites are interfering with the ionization of Bupivacaine and/or Bupivacaine-d9 in the mass spectrometer's ion source.[14]

Experimental Workflow:

Caption: Workflow for assessing and mitigating matrix effects.

Detailed Protocol: Quantitative Assessment of Matrix Effect

-

Objective: To quantify the extent of matrix-induced ion suppression or enhancement.[25]

-

Materials:

-

At least 6 different lots of blank biological matrix (e.g., human plasma).

-

Bupivacaine and Bupivacaine-d9 analytical standards.

-

Validated sample preparation procedure.

-

LC-MS/MS system.

-

-

Procedure:

-

Prepare two sets of samples:

-

Set 1 (Neat Solution): Spike Bupivacaine and Bupivacaine-d9 at a known concentration (e.g., low and high QC levels) into the mobile phase or reconstitution solvent.

-

Set 2 (Post-Extraction Spike): Extract the 6 different lots of blank matrix using the validated sample preparation method. Spike Bupivacaine and Bupivacaine-d9 into the extracted blank matrix samples at the same concentration as in Set 1.

-

-

Analyze both sets of samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Presence of Matrix) / (Peak Response Ratio of Analyte/IS in Neat Solution)

-

-

Assess the Results:

-

Data Summary

| Metabolite | Typical Metabolic Pathway | Potential for Interference | Mitigation Strategy |

| Desbutylbupivacaine | N-dealkylation | Low to moderate. May have different chromatographic behavior. | Chromatographic optimization. |

| 3-hydroxybupivacaine | Aromatic Hydroxylation | Moderate. Potential for isobaric interference and altered polarity affecting chromatography. | High-resolution chromatography, alternative MRM transitions. |

| 4-hydroxybupivacaine | Aromatic Hydroxylation | Moderate. Similar to 3-hydroxybupivacaine. | High-resolution chromatography, alternative MRM transitions. |

| 2,6-pipecoloxylidide (PPX) | Amide Hydrolysis | Low. Significantly different chemical structure and mass. | Generally resolved by standard chromatography and mass filtering. |

Conclusion